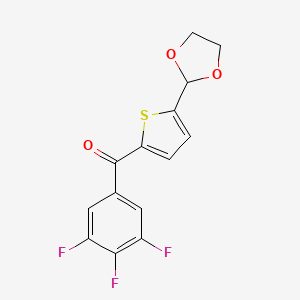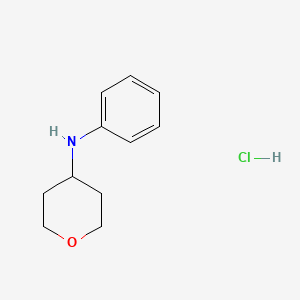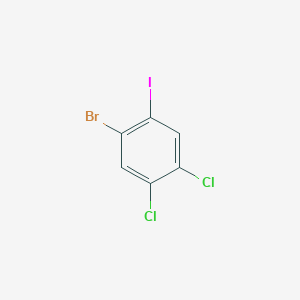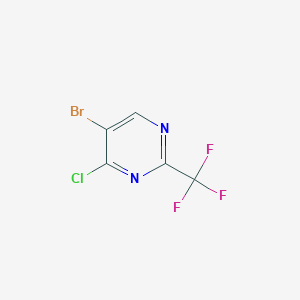
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrClF3N2. It has a molecular weight of 260.44 . It is a liquid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” involves several steps. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . Another method involves the synthesis from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-chloro-4-iodopyridine .Molecular Structure Analysis
The InChI code for “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are complex and varied. For example, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has a density of 1.8±0.1 g/cm3, a boiling point of 212.7±35.0 °C at 760 mmHg, and a flash point of 82.4±25.9 °C . Its vapor pressure is 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Chemical Properties
“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.439 .
Use in Structure-Activity Relationship (SAR) Studies
The trifluoromethyl group in “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has been found to increase the potency of certain compounds in Structure-Activity Relationship (SAR) studies . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Use in Palladium-Catalyzed α-Arylation
While the specific compound “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has not been directly mentioned, similar compounds such as “2-Bromo-5-(trifluoromethyl)pyridine” have been used as substrates in a palladium-catalyzed α-arylation of a Reformatsky reagent . This suggests potential applications of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” in similar chemical reactions.
Safety and Hazards
Future Directions
The future directions of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are promising. It is expected that many novel applications of TFMP will be discovered in the future . It is also used in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .
Mechanism of Action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide, leading to the corresponding acid .
Biochemical Pathways
Similar compounds have been used in the synthesis of several crop-protection products .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that similar compounds have been used effectively in various environments in the agrochemical industry .
properties
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNREZBLNQCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

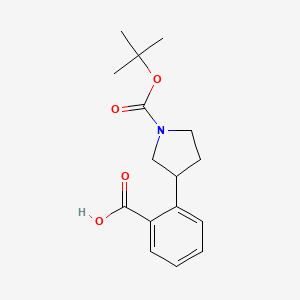


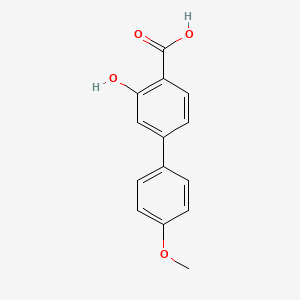
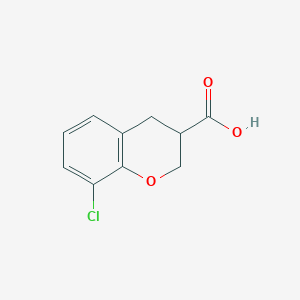

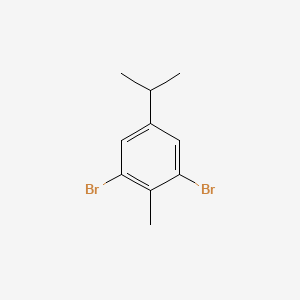
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

